

An In-depth Technical Guide to 4-Bromoquinoline-6-carbonitrile

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Compound of Interest

Compound Name: **4-Bromoquinoline-6-carbonitrile**

Cat. No.: **B1339123**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Bromoquinoline-6-carbonitrile**. This molecule is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecular architectures.

Core Chemical and Physical Properties

4-Bromoquinoline-6-carbonitrile is a solid organic compound featuring a quinoline scaffold substituted with a bromine atom at the 4-position and a nitrile group at the 6-position. These functional groups provide distinct sites for further chemical modification.

Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	4-bromoquinoline-6-carbonitrile	[1]
Synonyms	4-Bromo-6-cyanoquinoline	[1]
CAS Number	642477-82-5	[1]
Molecular Formula	C ₁₀ H ₅ BrN ₂	[1]
Molecular Weight	233.06 g/mol	[1]

| SMILES | N#Cc1ccc2nccc(Br)c2c1 | |

Table 2: Physical Properties

Property	Value	Source
Appearance	White to off-white solid (predicted)	
Melting Point	Data not available. For reference, the related compound Methyl 4-bromoquinoline-6-carboxylate has a melting point of 145-150 °C.	
Boiling Point	Data not available	

| Solubility | Data for the exact isomer is limited. The related 4-Bromoquinoline-7-carbonitrile shows high solubility in DMSO (~200 mg/mL) and DMF (~150 mg/mL), moderate solubility in dichloromethane (~45 mg/mL) and chloroform (~40 mg/mL), and limited solubility in aromatic solvents like toluene. | |

Synthesis and Experimental Protocols

The synthesis of **4-Bromoquinoline-6-carbonitrile** can be achieved through several established synthetic routes for quinoline derivatives. A common and effective strategy is the Gould-Jacobs reaction, followed by functional group manipulations.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Protocol 1: Synthesis via Gould-Jacobs Reaction

This multi-step synthesis begins with the construction of the quinoline core from an appropriately substituted aniline.

Step 1: Condensation of 4-aminobenzonitrile with Diethyl Ethoxymethylenemalonate (DEEM)

- Combine 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.
- Heat the mixture at 120-130 °C for 2 hours, during which ethanol is evolved.
- Cool the mixture to afford the crude intermediate, diethyl 2-((4-cyanophenyl)amino)methylene)malonate, which can be used directly in the next step.

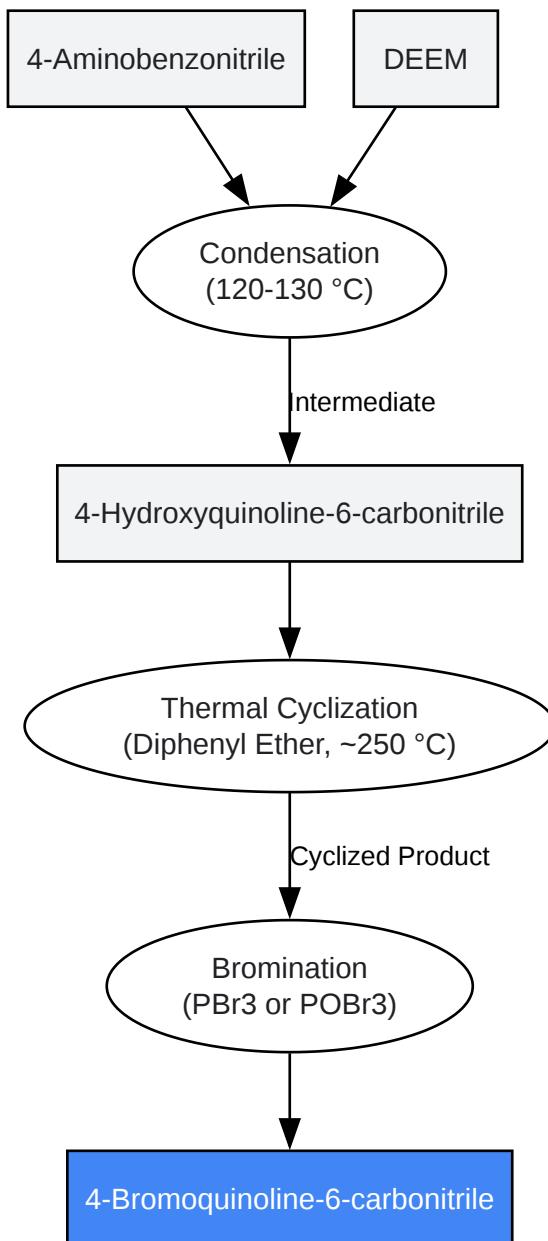
Step 2: Thermal Cyclization to form 4-hydroxyquinoline-6-carbonitrile

- Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether.
- Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes to induce thermal cyclization.[\[5\]](#)
- Cool the reaction mixture to room temperature, allowing the product, 4-hydroxyquinoline-6-carbonitrile, to precipitate.
- Collect the solid by filtration and wash with a non-polar solvent like hexane.[\[6\]](#)

Step 3: Bromination to **4-Bromoquinoline-6-carbonitrile**

- Suspend the 4-hydroxyquinoline-6-carbonitrile (1.0 eq) in an appropriate solvent like N,N-dimethylformamide (DMF).

- Add a brominating agent, such as phosphorus tribromide (PBr_3) or phosphorus oxybromide ($POBr_3$) (1.1 eq), dropwise at room temperature.[7]
- Stir the reaction mixture for 1-2 hours.
- Carefully quench the reaction by pouring it onto crushed ice.
- Neutralize the solution with a base (e.g., saturated sodium bicarbonate).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **4-Bromoquinoline-6-carbonitrile**.



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Caption: Synthetic pathway for **4-Bromoquinoline-6-carbonitrile** via the Gould-Jacobs reaction.

Structural Characterization and Analytical Protocols

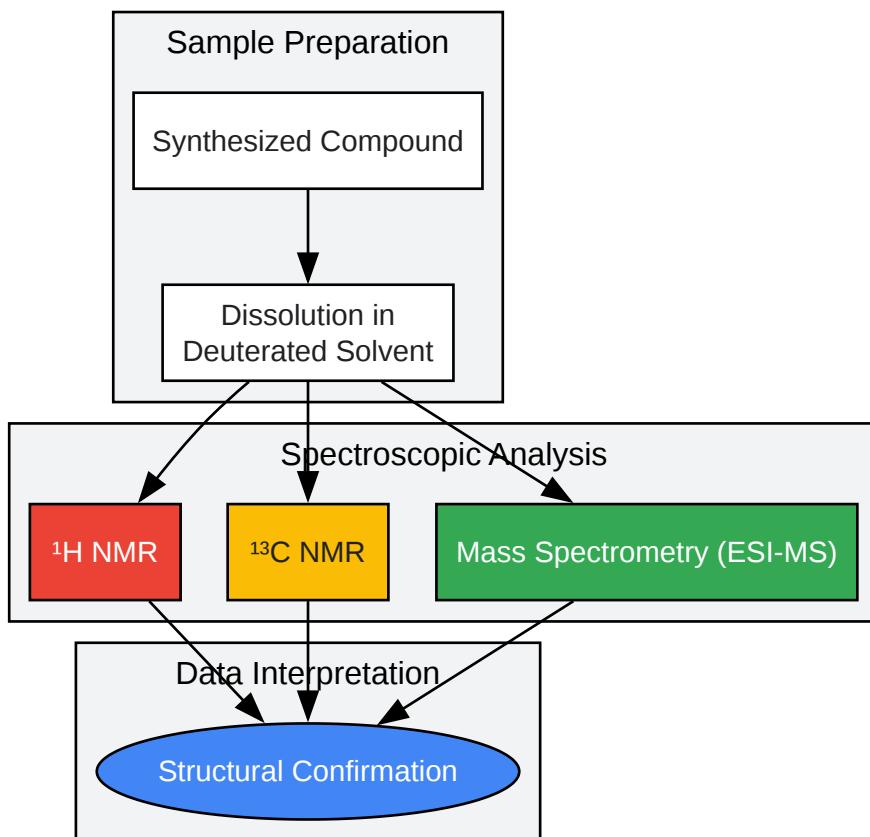
The identity and purity of **4-Bromoquinoline-6-carbonitrile** are confirmed using standard analytical techniques.

Protocol 2: NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[8]
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. The expected spectrum would show signals in the aromatic region (typically 7.5-9.0 ppm), with characteristic coupling patterns for the quinoline ring protons.
- ^{13}C NMR Spectroscopy: Acquire a proton-decoupled carbon NMR spectrum. Expected signals would include those for the aromatic carbons, the quaternary carbon attached to the bromine, and the nitrile carbon (typically 115-120 ppm).[9]

Protocol 3: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
- Analysis: Use Electrospray Ionization (ESI) mass spectrometry. The resulting spectrum should show a prominent molecular ion peak $[\text{M}+\text{H}]^+$. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are ~50:50), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ($[\text{M}]^+$ and $[\text{M}+2]^+$) is expected.



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Caption: Workflow for the structural validation of **4-Bromoquinoline-6-carbonitrile**.

Chemical Reactivity and Stability

The bifunctional nature of **4-Bromoquinoline-6-carbonitrile** makes it a versatile synthetic intermediate.

- Reactivity at the Bromine Atom: The C4-bromo substituent is susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups at this position.^[10]
- Reactivity of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or converted to a tetrazole ring, providing access to a wide range of derivatives.^[11]

- Stability: Aromatic nitriles can be sensitive to acidic conditions. It is anticipated that under strong acidic conditions and heat, the nitrile group of **4-Bromoquinoline-6-carbonitrile** could undergo hydrolysis to the corresponding carboxamide and subsequently to 4-bromoquinoline-6-carboxylic acid.

Protocol 4: Forced Degradation Study (Acid Hydrolysis)

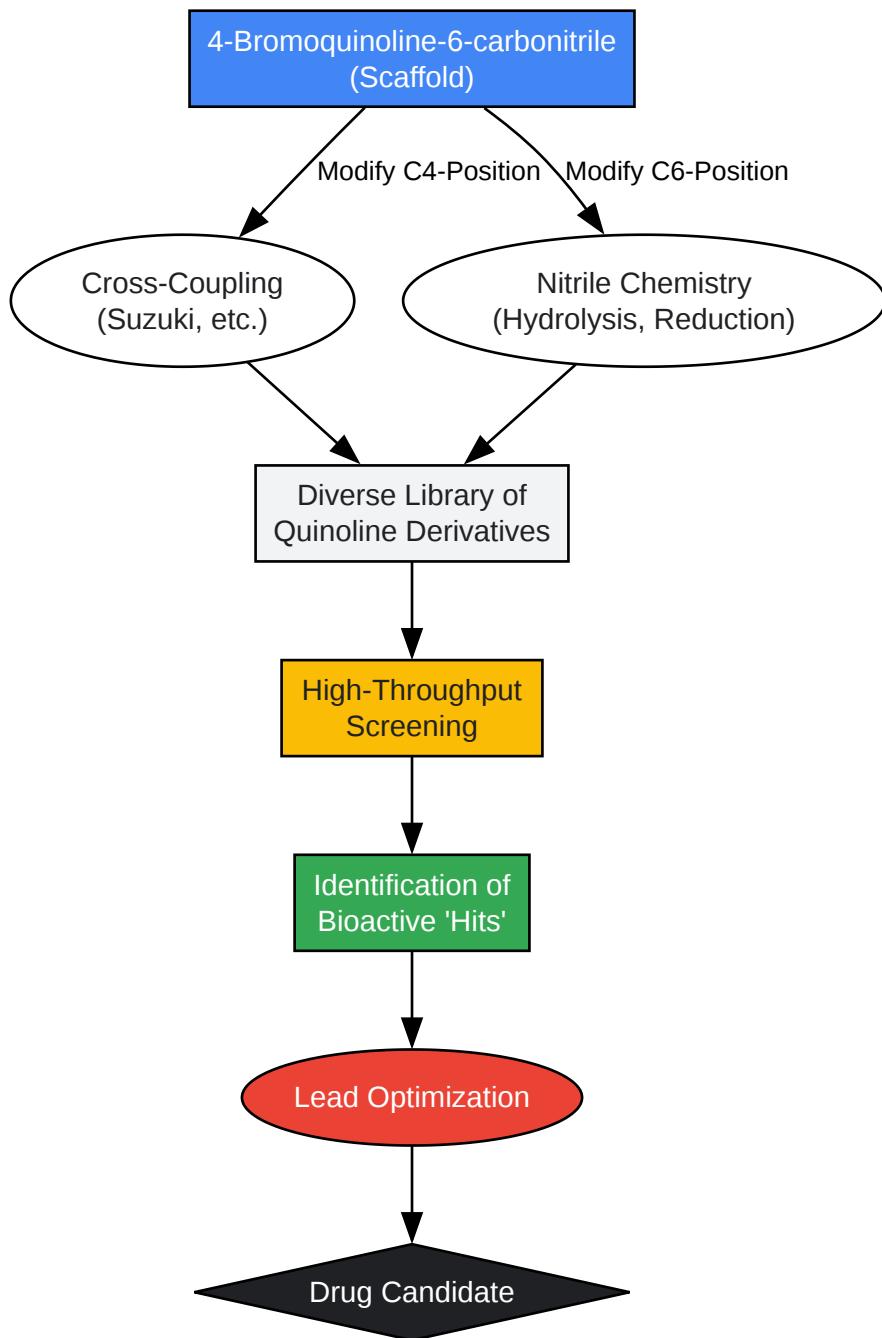
This protocol assesses the stability of the compound under acidic stress.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
- Stress Condition: Dilute the stock solution with an equal volume of 1N HCl to achieve a final concentration of ~0.5 mg/mL.
- Incubation: Heat the solution at a controlled temperature (e.g., 60 °C) and take aliquots at various time points (e.g., 2, 4, 8, 24 hours).
- Analysis: Quench the reaction by neutralizing the aliquots. Analyze the samples by a validated stability-indicating method, such as HPLC, to monitor the decrease of the parent compound and the formation of degradation products.

Potential Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) Bromo- and cyano-substituted quinolines, in particular, have drawn significant attention for their potential as anticancer agents.[\[19\]](#)[\[20\]](#)

- Anticancer Activity: Various substituted quinoline derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[\[19\]](#) The biological activity is often attributed to mechanisms such as the induction of apoptosis.[\[19\]](#)
- Scaffold for Drug Development: Due to its dual reactive sites, **4-Bromoquinoline-6-carbonitrile** serves as an excellent starting point for the combinatorial synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.[\[11\]](#) The bromo and cyano functionalities are key pharmacophoric elements found in many bioactive molecules.[\[20\]](#)



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Caption: Logical workflow for the use of **4-Bromoquinoline-6-carbonitrile** in drug discovery.

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